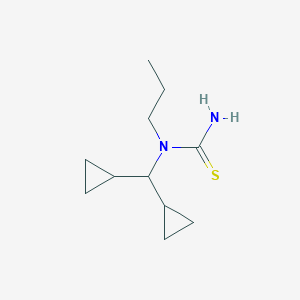
N-(dicyclopropylmethyl)-N-propylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(dicyclopropylmethyl)-N-propylthiourea (DPTU) is a chemical compound that belongs to the class of thioureas. Thioureas are known to have a wide range of biological and pharmacological activities. DPTU has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of N-(dicyclopropylmethyl)-N-propylthiourea is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways, including AMPK, Nrf2, and NF-κB. N-(dicyclopropylmethyl)-N-propylthiourea has been shown to activate AMPK signaling pathway, which plays a critical role in regulating glucose and lipid metabolism. N-(dicyclopropylmethyl)-N-propylthiourea has also been shown to modulate the Nrf2 signaling pathway, which is responsible for protecting cells against oxidative stress and inflammation. Additionally, N-(dicyclopropylmethyl)-N-propylthiourea has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
N-(dicyclopropylmethyl)-N-propylthiourea has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-(dicyclopropylmethyl)-N-propylthiourea can induce apoptosis, inhibit angiogenesis, improve glucose tolerance, and protect against oxidative stress and inflammation. In vivo studies have shown that N-(dicyclopropylmethyl)-N-propylthiourea can inhibit tumor growth, improve glucose and lipid metabolism, and protect against neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(dicyclopropylmethyl)-N-propylthiourea has several advantages for lab experiments. It is a stable and easily synthesized compound that can be purified by recrystallization or chromatography. It has been extensively studied for its potential therapeutic applications in various diseases, and its mechanism of action is well understood. However, N-(dicyclopropylmethyl)-N-propylthiourea also has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, its bioavailability and pharmacokinetics need to be further investigated.
Zukünftige Richtungen
There are several future directions for the research on N-(dicyclopropylmethyl)-N-propylthiourea. Firstly, more studies are needed to investigate the long-term safety and efficacy of N-(dicyclopropylmethyl)-N-propylthiourea in various diseases. Secondly, the bioavailability and pharmacokinetics of N-(dicyclopropylmethyl)-N-propylthiourea need to be further investigated to optimize its therapeutic potential. Thirdly, more studies are needed to elucidate the mechanism of action of N-(dicyclopropylmethyl)-N-propylthiourea and its potential interactions with other signaling pathways. Fourthly, the development of new analogs of N-(dicyclopropylmethyl)-N-propylthiourea with improved pharmacological properties may provide new therapeutic opportunities. Finally, the potential use of N-(dicyclopropylmethyl)-N-propylthiourea as a diagnostic tool for various diseases needs to be explored.
Conclusion
In conclusion, N-(dicyclopropylmethyl)-N-propylthiourea is a promising compound that has potential therapeutic applications in various diseases. Its mechanism of action is well understood, and it has been extensively studied for its biochemical and physiological effects. However, more studies are needed to investigate its long-term safety and efficacy, bioavailability and pharmacokinetics, and potential interactions with other signaling pathways. The development of new analogs of N-(dicyclopropylmethyl)-N-propylthiourea with improved pharmacological properties may provide new therapeutic opportunities.
Synthesemethoden
The synthesis of N-(dicyclopropylmethyl)-N-propylthiourea involves the reaction of cyclopropylmethylamine with propyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified by recrystallization or chromatography. The purity and yield of the product depend on the reaction conditions and the quality of the starting materials.
Wissenschaftliche Forschungsanwendungen
N-(dicyclopropylmethyl)-N-propylthiourea has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, N-(dicyclopropylmethyl)-N-propylthiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, N-(dicyclopropylmethyl)-N-propylthiourea has been shown to improve glucose tolerance and insulin sensitivity by activating AMPK signaling pathway. In neurodegenerative disorder research, N-(dicyclopropylmethyl)-N-propylthiourea has been shown to protect against oxidative stress and inflammation by modulating the Nrf2 signaling pathway.
Eigenschaften
CAS-Nummer |
155047-67-9 |
|---|---|
Molekularformel |
C11H20N2S |
Molekulargewicht |
212.36 g/mol |
IUPAC-Name |
1-(dicyclopropylmethyl)-1-propylthiourea |
InChI |
InChI=1S/C11H20N2S/c1-2-7-13(11(12)14)10(8-3-4-8)9-5-6-9/h8-10H,2-7H2,1H3,(H2,12,14) |
InChI-Schlüssel |
WAJGFMYEKKXNMB-UHFFFAOYSA-N |
SMILES |
CCCN(C(C1CC1)C2CC2)C(=S)N |
Kanonische SMILES |
CCCN(C(C1CC1)C2CC2)C(=S)N |
Synonyme |
Thiourea, N-(dicyclopropylmethyl)-N-propyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



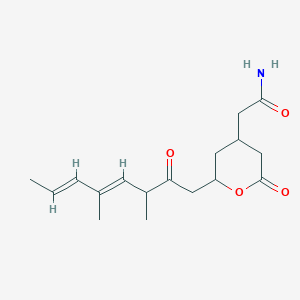
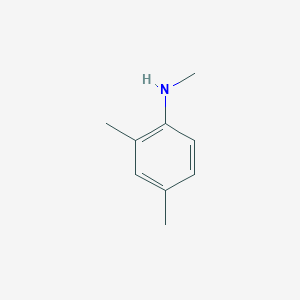
![(E,3R,5S)-7-[(7S)-2-(4-fluorophenyl)-7-[(4-phenylphenyl)methyl]-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B131135.png)
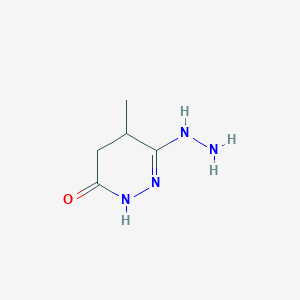
![(1R,22R,25S,28R,31S,42R)-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-22-[[(2R)-3-(4-hydroxyphenyl)-2-(2-phenylethylcarbamoylamino)propanoyl]amino]-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid](/img/structure/B131144.png)
![2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine](/img/structure/B131147.png)
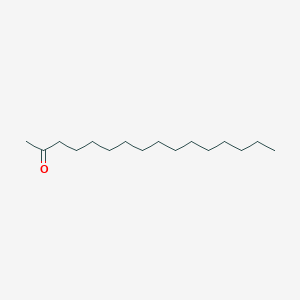
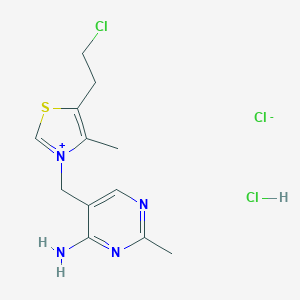
![8,9-Diazatetracyclo[5.2.1.0~2,4~.0~2,6~]dec-8-ene](/img/structure/B131150.png)
![[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid](/img/structure/B131153.png)
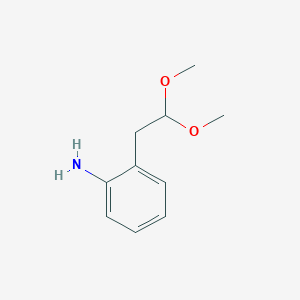
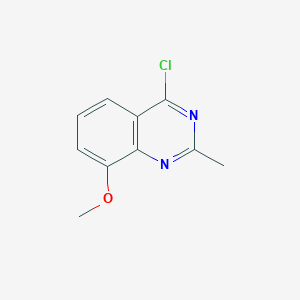
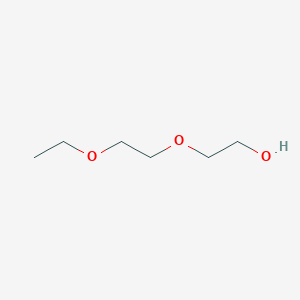
![[(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate](/img/structure/B131169.png)